Disperse Blue 148

Beschreibung

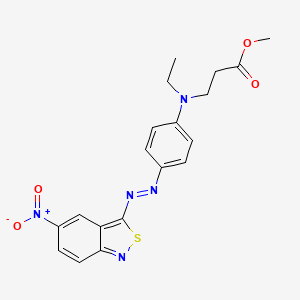

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 3-[N-ethyl-4-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]anilino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O4S/c1-3-23(11-10-18(25)28-2)14-6-4-13(5-7-14)20-21-19-16-12-15(24(26)27)8-9-17(16)22-29-19/h4-9,12H,3,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHLFTCNAACYPDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCC(=O)OC)C1=CC=C(C=C1)N=NC2=C3C=C(C=CC3=NS2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6068725 | |

| Record name | C.I. Disperse Blue 148 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52239-04-0 | |

| Record name | Disperse Blue 148 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52239-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Alanine, N-ethyl-N-(4-(2-(5-nitro-2,1-benzisothiazol-3-yl)diazenyl)phenyl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052239040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .beta.-Alanine, N-ethyl-N-[4-[2-(5-nitro-2,1-benzisothiazol-3-yl)diazenyl]phenyl]-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Blue 148 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl N-ethyl-N-[4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]-β-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Disperse Blue 148: Chemical Structure and Synthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 148, a monoazo dye, is a significant colorant used primarily in the textile industry for dyeing synthetic fibers such as polyester. Its chemical structure, based on a benzisothiazole core, imparts a characteristic blue hue. This technical guide provides a comprehensive overview of the chemical structure, synthesis pathway, physicochemical properties, and toxicological profile of this compound, tailored for a scientific audience.

Chemical Structure

The chemical structure of this compound is characterized by an azo bridge (-N=N-) linking a diazotized 3-amino-5-nitro-2,1-benzisothiazole moiety to the coupling component, N-ethyl-N-phenyl-β-alanine methyl ester.[1]

Chemical Name: Methyl 3-(N-ethyl-N-(4-((5-nitro-2,1-benzisothiazol-3-yl)azo)phenyl)amino)propanoate

Molecular Formula: C₁₉H₁₉N₅O₄S[1]

Molecular Weight: 413.45 g/mol [1]

CAS Registry Numbers: 61968-29-4, 52239-04-0[1]

The core structure is a single azo class molecule.[1]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. It is important to note that comprehensive, publicly available data for some properties, such as melting point and pKa, are limited.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₉N₅O₄S | [1] |

| Molecular Weight | 413.45 g/mol | [1] |

| Appearance | Blue grain | [2] |

| CAS Numbers | 61968-29-4, 52239-04-0 | [1] |

Synthesis Pathway

The synthesis of this compound is a two-stage process that involves the preparation of two key intermediates followed by a diazotization and coupling reaction.

Caption: Overall synthesis pathway of this compound.

Experimental Protocols

1. Synthesis of 3-amino-5-nitro-2,1-benzisothiazole (Diazo Component)

This intermediate can be synthesized from 2-cyano-4-nitroaniline. The process involves thionation followed by a ring-closure reaction.[2]

-

Step 1: Thionation of 2-cyano-4-nitroaniline. 2-cyano-4-nitroaniline is reacted to form 2-amino-5-nitrothiobenzamide.

-

Step 2: Ring Closure. The 2-amino-5-nitrothiobenzamide undergoes a ring-closure reaction in the presence of an oxidizing agent (e.g., bromine in sulfuric acid) to yield 3-amino-5-nitro-2,1-benzisothiazole.[2] A patent describes dissolving 45g of 2-amino-5-nitrothiobenzamide dry product in 190g of 85% sulfuric acid at 50°C, adding 1g of bromine, and carrying out the ring-closure reaction at 45-50°C for 8 hours to obtain a sulfuric acid solution of 3-amino-5-nitro-2,1-benzisothiazole.[2]

2. Synthesis of N-ethyl-N-phenyl-β-alanine methyl ester (Coupling Component)

This component is synthesized via a Michael addition reaction.

-

Step 1: Michael Addition. N-ethylaniline is reacted with methyl acrylate. A general procedure involves dissolving phenethylamine (a similar amine) in methanol and adding methyl acrylate dropwise at room temperature, followed by stirring for several hours. The product can then be isolated by distillation.

3. Synthesis of this compound

The final step involves the diazotization of the heterocyclic amine and subsequent coupling with the synthesized aniline derivative.

-

Step 1: Diazotization of 3-amino-5-nitro-2,1-benzisothiazole. The sulfuric acid solution of 3-amino-5-nitro-2,1-benzisothiazole is directly used for diazotization without separation.[2] Nitrosylsulfuric acid is added to the solution at a low temperature, typically between -5°C and 0°C, and the reaction is maintained for several hours to form the diazonium salt.[2]

-

Step 2: Coupling Reaction. The freshly prepared diazonium salt solution is then coupled with N-ethyl-N-phenyl-β-alanine methyl ester to yield this compound.[1]

Spectral Data

Detailed experimental spectral data for this compound is not widely available in the public domain. However, the expected spectral characteristics based on its structure are as follows:

-

¹H and ¹³C NMR: The NMR spectra would be complex, showing signals corresponding to the aromatic protons and carbons of the benzisothiazole and phenyl rings, as well as signals for the ethyl and methyl ester groups of the side chain.

-

FT-IR: The FT-IR spectrum is expected to show characteristic absorption bands for the nitro group (around 1520 and 1340 cm⁻¹), the azo group (-N=N-), the ester carbonyl group (around 1730 cm⁻¹), and various C-H, C-N, and C-S stretching and bending vibrations.

-

UV-Vis: As a blue dye, this compound is expected to have a maximum absorption (λmax) in the visible region of the electromagnetic spectrum, likely between 600 and 650 nm. One study on the decolorization of this compound measured its absorbance at 622 nm.[3]

Toxicology and Environmental Fate

Disperse dyes, as a class, can pose environmental and health risks.

Toxicology:

-

Human Health: Some disperse dyes are known to be skin sensitizers and can cause allergic contact dermatitis.[4] this compound is classified with acute and chronic aquatic hazard (Category 3), skin irritation (Category 2), and eye irritation (Category 2).[5]

-

Ecotoxicity: Disperse dyes are generally poorly soluble in water, which can lead to their accumulation in sediments and aquatic organisms.[4] The ecotoxicity of disperse dyes can affect various aquatic organisms.[4]

Environmental Fate:

The environmental fate of disperse dyes is a significant concern due to their persistence and potential for bioaccumulation. Research on the decolorization of this compound using ozone has been conducted to address its removal from textile effluents.[3]

Conclusion

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. CN102070552A - Method for preparing 3-amino-5-nitro-2,1-benzisothiazole and diazonium salt thereof - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. scialert.net [scialert.net]

- 5. Low Price Medium Temperature Dyes this compound Suppliers, Manufacturers, Factory - Fucai Chem [colorfuldyes.com]

Disperse Blue 148: A Technical Overview for Scientific Professionals

An In-depth Examination of its Chemical Properties and Toxicological Profile within the Azo Dye Class

This technical guide provides a comprehensive overview of Disperse Blue 148, a single azo disperse dye. While primarily utilized in the textile industry for dyeing polyester fabrics, its chemical nature as an azo compound warrants a thorough toxicological assessment, particularly for researchers, scientists, and drug development professionals who may encounter this or structurally related compounds. This document outlines its known chemical and physical properties and delves into the broader toxicological considerations for azo dyes, providing a framework for its scientific evaluation.

Chemical and Physical Properties of this compound

This compound is an organic compound characterized by the presence of an azo group (-N=N-) linking substituted aromatic rings. The following table summarizes its key chemical and physical data.

| Property | Value | Citation(s) |

| CAS Registry Number | 61968-29-4, 52239-04-0 | [1] |

| Molecular Formula | C₁₉H₁₉N₅O₄S | [1] |

| Molecular Weight | 413.45 g/mol | [1] |

| Molecular Structure | Single azo class | [1] |

| Synonyms | C.I. This compound, C.I. 11124, Palanil Dark Blue 3RT, Dianix Dark Blue SE 3RT | [2] |

| Appearance | Blue powder or grain | [3][4] |

Toxicological Profile and General Considerations for Azo Dyes

Specific toxicological studies on this compound are not extensively available in public literature. However, its classification as an azo dye provides a basis for understanding its potential biological interactions and toxicological risks. Azo dyes themselves generally exhibit low toxicity. The primary toxicological concern arises from their metabolic breakdown products.[5]

Many azo dyes are known to possess carcinogenic and mutagenic properties and can elicit allergic reactions.[1][6] The carcinogenicity of these dyes is often linked to their cleavage products, such as benzidine, a known human urinary bladder carcinogen.[1][6]

Metabolic Activation and Pathway

The critical step in the toxicological activation of azo dyes is the reductive cleavage of the azo bond. This process, known as azoreduction, is primarily carried out by azoreductase enzymes produced by the gut microbiome and to some extent in the liver.[5][7] This metabolic process generates aromatic amines, which can be more toxic and genotoxic than the parent dye molecule.[7]

Experimental Protocols for Toxicological Assessment

While specific experimental data for this compound is limited, a standard toxicological evaluation for a compound of this class would involve a battery of in vitro and in vivo assays. The following provides an overview of key experimental methodologies.

In Vitro Mutagenicity/Genotoxicity Assays

-

Ames Test (Bacterial Reverse Mutation Assay):

-

Objective: To assess the mutagenic potential of the compound by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

-

Methodology: Various strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) are exposed to different concentrations of the test compound, both with and without metabolic activation (S9 fraction from rat liver). The number of revertant colonies is counted and compared to a negative control. A significant, dose-dependent increase in revertant colonies indicates mutagenic potential.

-

-

In Vitro Mammalian Cell Micronucleus Test:

-

Objective: To detect chromosomal damage or aneuploidy by quantifying the formation of micronuclei in cultured mammalian cells.

-

Methodology: A suitable mammalian cell line (e.g., CHO, V79, TK6) is treated with the test compound at various concentrations. After treatment and a recovery period, cells are harvested, stained, and scored for the presence of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes.

-

In Vivo Toxicological Studies

-

Acute Oral Toxicity Study (e.g., OECD Guideline 423):

-

Objective: To determine the acute toxicity of a substance after a single oral dose and to estimate the LD50 (lethal dose for 50% of the test population).

-

Methodology: The test substance is administered orally to a group of fasted rodents (usually rats or mice) at a specific starting dose. Animals are observed for signs of toxicity and mortality over a 14-day period. The study proceeds in a stepwise manner with increasing or decreasing doses depending on the outcome.

-

-

Repeated Dose Toxicity Study (e.g., 28-day or 90-day study):

-

Objective: To evaluate the cumulative toxic effects of a substance after repeated daily administration over a prolonged period.

-

Methodology: The test substance is administered daily (e.g., via oral gavage) to groups of rodents at three or more dose levels for 28 or 90 days. A control group receives the vehicle only. Throughout the study, clinical observations, body weight, food and water consumption, hematology, clinical chemistry, and urinalysis are monitored. At termination, a full necropsy is performed, and organs are weighed and examined histopathologically.

-

References

- 1. Toxicity of Azo Dyes in Pharmaceutical Industry | springerprofessional.de [springerprofessional.de]

- 2. CAS 52239-04-0: this compound | CymitQuimica [cymitquimica.com]

- 3. epsilonpigments.com [epsilonpigments.com]

- 4. This compound TDS|this compound from Chinese supplier and producer - DISPERSE BLUE DYES - Enoch dye [enochdye.com]

- 5. chimia.ch [chimia.ch]

- 6. researchgate.net [researchgate.net]

- 7. Reductive metabolism of azo dyes and drugs: Toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of C.I. Disperse Blue 148

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of C.I. Disperse Blue 148, a single azo dye. The information is curated for researchers, scientists, and professionals in drug development who may encounter this compound. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for property determination, and includes a visual representation of its synthesis pathway.

Chemical Identity and Structure

C.I. This compound is chemically known as methyl 3-[ethyl({4-[(5-nitro-2,1-benzothiazol-3-yl)azo]phenyl})amino]propanoate. It is classified as a single azo dye.[1]

Table 1: Chemical Identification of C.I. This compound

| Identifier | Value |

| C.I. Name | This compound |

| C.I. Number | 11124 |

| Chemical Name | Methyl 3-[ethyl({4-[(5-nitro-2,1-benzothiazol-3-yl)azo]phenyl})amino]propanoate |

| CAS Numbers | 61968-29-4, 52239-04-0[1][2] |

| Molecular Formula | C₁₉H₁₉N₅O₄S[1] |

| Molecular Weight | 413.45 g/mol [1] |

| Chemical Class | Single Azo Dye[1] |

Physicochemical Properties

The following tables summarize the known quantitative physicochemical properties of C.I. This compound.

Table 2: Physical and Chemical Properties of C.I. This compound

| Property | Value |

| Appearance | Blue grain/powder[3] |

| Density | 1.38 g/cm³[4][5] |

| Boiling Point | 597.5 °C at 760 mmHg[4][5] |

| Flash Point | 315.2 °C[4][5] |

| Refractive Index | 1.662[4][5] |

| Melting Point | Not available in public literature. |

Table 3: Solubility of C.I. This compound

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | 20 mg/mL (48.37 mM)[6] |

| Water | 30 mg/mL (72.56 mM)[6] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of C.I. This compound are provided below. These are generalized protocols for disperse dyes, adapted for this specific compound.

Determination of Melting Point (Capillary Method)

Objective: To determine the melting point of C.I. This compound.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (closed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry C.I. This compound powder is finely ground using a mortar and pestle.

-

Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the closed end, aiming for a sample height of 2-4 mm.

-

Measurement: The filled capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady rate of 1-2 °C per minute.

-

Observation: The temperature at which the substance first begins to melt (the appearance of liquid) and the temperature at which the last solid particle disappears are recorded. This range is the melting point.

-

Replicate: The procedure is repeated at least two more times, and the average melting point range is calculated.

Determination of Solubility

Objective: To determine the solubility of C.I. This compound in a given solvent.

Apparatus:

-

Analytical balance

-

Volumetric flasks

-

Magnetic stirrer and stir bars

-

Constant temperature water bath or incubator

-

Centrifuge

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution: An excess amount of C.I. This compound is added to a known volume of the solvent (e.g., water, DMSO) in a volumetric flask.

-

Equilibration: The flask is sealed and placed in a constant temperature bath, and the solution is stirred for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged at a high speed to separate the undissolved solid from the saturated solution.

-

Dilution: A known aliquot of the clear supernatant is carefully withdrawn and diluted with the solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer.

-

Spectrophotometric Analysis: The absorbance of the diluted solution is measured at the wavelength of maximum absorbance (λmax) for C.I. This compound.

-

Calculation: The concentration of the diluted solution is determined using a pre-established calibration curve. The solubility is then calculated by taking the dilution factor into account.

Determination of UV-Visible Absorption Spectrum and λmax

Objective: To determine the UV-Visible absorption spectrum and the wavelength of maximum absorbance (λmax) of C.I. This compound.

Apparatus:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks

-

Analytical balance

Procedure:

-

Preparation of Stock Solution: A stock solution of C.I. This compound of a known concentration (e.g., 100 µg/mL) is prepared by dissolving an accurately weighed amount of the dye in a suitable solvent (e.g., DMSO or ethanol).

-

Preparation of Working Solution: The stock solution is diluted to a lower concentration (e.g., 1-10 µg/mL) to ensure the absorbance reading is within the instrument's optimal range (typically 0.1 - 1.0).

-

Baseline Correction: A cuvette filled with the pure solvent is used to calibrate the spectrophotometer and record a baseline.

-

Spectral Scan: The cuvette is then filled with the working solution of C.I. This compound, and the absorbance is scanned over a relevant wavelength range (e.g., 200-800 nm).

-

Determination of λmax: The resulting spectrum is plotted as absorbance versus wavelength. The wavelength at which the highest absorbance peak occurs is identified as the λmax.

Synthesis Pathway

C.I. This compound is synthesized through a diazotization and coupling reaction.[1] The process involves the diazotization of 5-nitro-1,3-dihydrobenzo[c]isothiazol-3-amine, followed by coupling with methyl 3-(ethyl(phenyl)amino)propanoate.[1][7]

Caption: Synthesis of C.I. This compound.

Conclusion

This technical guide provides a consolidated source of information on the physicochemical properties of C.I. This compound. While key data points have been compiled and presented, it is important to note the absence of an experimentally determined melting point and a specific UV-Vis absorption maximum in publicly available literature. The provided experimental protocols offer a framework for determining these values in a laboratory setting. This information is intended to be a valuable resource for researchers and scientists in their respective fields.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound TDS|this compound from Chinese supplier and producer - DISPERSE BLUE DYES - Enoch dye [enochdye.com]

- 3. epsilonpigments.com [epsilonpigments.com]

- 4. Low Price Medium Temperature Dyes this compound Suppliers, Manufacturers, Factory - Fucai Chem [colorfuldyes.com]

- 5. echemi.com [echemi.com]

- 6. This compound | TargetMol [targetmol.com]

- 7. China Biggest C.I. This compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]

Solubility of Disperse Blue 148 in Water and Organic Solvents: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the solubility characteristics of C.I. Disperse Blue 148 (CAS No. 52239-04-0), an azo dye used in the textile industry.[1][2][3] The information is intended for researchers, scientists, and professionals in drug development and other fields where the dissolution of this dye is a critical parameter. This document details the physicochemical properties of this compound, presents available quantitative solubility data, and outlines experimental protocols for determining its solubility.

Physicochemical Properties of this compound

This compound is a synthetic organic dye belonging to the single azo class of dyes.[2] It is primarily used for dyeing hydrophobic synthetic fibers, particularly polyester.[3] As a disperse dye, it is characterized by its low solubility in water.[3]

| Property | Value |

| C.I. Name | This compound |

| CAS Number | 52239-04-0[1] |

| Molecular Formula | C₁₉H₁₉N₅O₄S[1][2] |

| Molecular Weight | 413.45 g/mol [1][2] |

| Appearance | Blue grain[4] |

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively published in publicly available literature. However, the following data has been reported:

| Solvent | Chemical Formula | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 20 mg/mL (48.37 mM) | Sonication and heating are recommended.[1] |

| Water | H₂O | 30 mg/mL (72.56 mM) | Sonication is recommended.[1] |

Note: The reported high solubility in water may refer to the dispersibility of the commercial product, which contains dispersing agents, rather than the intrinsic solubility of the pure dye molecule. Disperse dyes are generally characterized by very low water solubility.

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of disperse dyes like this compound. The choice of method may depend on the solvent, the required precision, and the available equipment.

This method is widely used for determining the solubility of colored compounds and relies on the Beer-Lambert Law. A calibration curve is first generated using standard solutions of known dye concentrations. The solubility is then determined by measuring the absorbance of a saturated solution.

Step-by-Step Protocol:

-

Preparation of Standard Solutions:

-

Accurately weigh a precise amount of this compound.

-

Dissolve it in the chosen organic solvent to prepare a stock solution of a known concentration (e.g., 100 mg/L).

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.

-

-

Determination of Maximum Absorbance Wavelength (λmax):

-

Using a UV-Visible spectrophotometer, scan one of the standard solutions across a range of wavelengths to determine the λmax, the wavelength at which the dye exhibits maximum absorbance.

-

-

Generation of Calibration Curve:

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration.

-

Perform a linear regression to obtain the equation of the calibration curve (y = mx + c), where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept.

-

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the solution to stand undisturbed for the excess solid to settle.

-

-

Measurement of Saturated Solution Absorbance:

-

Carefully withdraw a sample from the supernatant of the saturated solution.

-

Filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.

-

If necessary, dilute the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted (or undiluted) saturated solution at the λmax.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to calculate the concentration of the measured saturated solution.

-

If the solution was diluted, multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution. This value represents the solubility of this compound in the solvent at the specified temperature.

-

The gravimetric method is a straightforward technique for determining solubility.

Methodology:

-

A known volume of the saturated solution, prepared as described above, is carefully evaporated to dryness.

-

The mass of the remaining solid dye is weighed.

-

The solubility is then calculated by dividing the mass of the dye by the volume of the solvent.

This is a rapid method based on the principle that the extinction or light scattering of a solution changes abruptly when the solubility of the substance is exceeded.[5]

Methodology:

-

Small, incremental amounts of the dye are added to a known volume of the solvent.

-

After each addition, the extinction or light scattering of the solution is measured using a spectrophotometer or a nephelometer.

-

A graph of extinction/light scattering versus the amount of added dye is plotted.

-

The point of intersection of the two linear portions of the graph indicates the saturation point, from which the solubility can be calculated.[5]

Experimental Workflow for Solubility Determination

Caption: Workflow for determining dye solubility via UV-Visible spectrophotometry.

References

Spectroscopic data and analysis of Disperse Blue 148 (UV-Vis, IR, NMR)

A Technical Guide to the Spectroscopic Analysis of Disperse Blue 148

This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, a monoazo dye used in the textile industry. Due to the limited availability of a complete public spectroscopic dataset for this specific dye, this document presents a plausible chemical structure derived from its documented manufacturing methods, alongside representative, hypothetical spectroscopic data for UV-Vis, IR, and NMR analysis. The experimental protocols provided are detailed, standard procedures that can be adapted for the analysis of this and similar dyestuffs.

Molecular Identity:

Proposed Chemical Structure

The chemical structure of this compound can be inferred from its manufacturing process, which involves the diazotization of 5-Nitro-1,3-dihydrobenzo[c]isothiazol-3-amine and subsequent coupling with Methyl 3-(ethyl(phenyl)amino)propanoate.[1]

Caption: Proposed structure of this compound.

Spectroscopic Data

UV-Visible Spectroscopy

The color of this compound arises from the extended π-conjugation across the azo bridge connecting the two aromatic systems. The electron-withdrawing nitro group and the electron-donating amino group enhance the delocalization, pushing the absorption maximum into the visible region.

Table 1: Hypothetical UV-Vis Absorption Data

| Parameter | Value | Solvent |

| λmax | ~580 - 620 nm | Methanol |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for its various functional groups.

Table 2: Hypothetical IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3300 | Medium | N-H stretch (secondary amine) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (CH₂, CH₃) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1600-1580 | Strong | Aromatic C=C stretch |

| ~1520 & ~1340 | Strong | Asymmetric and symmetric N-O stretch (-NO₂) |

| ~1450 | Medium | Aromatic C=C stretch |

| ~1250 | Strong | C-O stretch (ester) |

| ~1200 | Medium | C-N stretch (aromatic amine) |

| ~830 | Strong | C-H out-of-plane bend (para-substituted benzene) |

| ~700-600 | Medium | C-S stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The following are predicted chemical shifts in a suitable solvent like DMSO-d₆.

Table 3: Hypothetical ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | d | 1H | Aromatic H ortho to -NO₂ |

| ~8.2 | dd | 1H | Aromatic H meta to -NO₂ and ortho to -S- |

| ~7.9 | d | 1H | Aromatic H ortho to -S- |

| ~7.4 | d | 2H | Aromatic H ortho to azo group on phenyl ring |

| ~6.8 | d | 2H | Aromatic H meta to azo group on phenyl ring |

| ~4.2 | t | 2H | -N-CH₂-CH₂- |

| ~3.6 | s | 3H | -O-CH₃ |

| ~3.4 | q | 2H | -N-CH₂-CH₃ |

| ~2.8 | t | 2H | -CH₂-C(=O)- |

| ~1.2 | t | 3H | -N-CH₂-CH₃ |

Table 4: Hypothetical ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | C=O (ester) |

| ~150-120 | Aromatic carbons |

| ~52 | -O-CH₃ |

| ~48 | -N-CH₂-CH₂- |

| ~45 | -N-CH₂-CH₃ |

| ~32 | -CH₂-C(=O)- |

| ~12 | -N-CH₂-CH₃ |

Experimental Protocols

The following are detailed, generalized protocols for obtaining spectroscopic data for a solid dye sample like this compound.

General Workflow for Spectroscopic Analysis

Caption: General workflow for spectroscopic analysis.

UV-Visible Spectroscopy Protocol

-

Instrumentation: A dual-beam UV-Visible spectrophotometer.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable spectroscopic grade solvent (e.g., methanol, ethanol, or DMF) in a 100 mL volumetric flask to create a stock solution.

-

Perform serial dilutions to obtain a final concentration that gives a maximum absorbance in the range of 0.5 - 1.5 AU.

-

-

Data Acquisition:

-

Use matched quartz cuvettes (1 cm path length).

-

Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.

-

Record the sample spectrum from 200 to 800 nm.

-

Identify the wavelength of maximum absorption (λmax).

-

Infrared (IR) Spectroscopy Protocol

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or semi-transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Perform data processing (e.g., baseline correction, smoothing) as needed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be required.

-

-

Data Acquisition:

-

Tune and shim the spectrometer for the specific sample and solvent.

-

Acquire a ¹H NMR spectrum, setting appropriate parameters for the spectral width, number of scans, and relaxation delay.

-

Acquire a ¹³C NMR spectrum, which will require a larger number of scans due to the lower natural abundance of ¹³C.

-

If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to aid in structural assignment.

-

-

Data Processing:

-

Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Integrate the peaks in the ¹H spectrum and identify multiplicities (singlet, doublet, triplet, etc.).

-

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive analysis, it is recommended that researchers acquire actual experimental data on a purified sample of the dye.

References

A Technical Guide to the Thermal Stability and Degradation Profile of C.I. Disperse Blue 148

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research detailing the specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) of C.I. Disperse Blue 148 is limited. This guide provides a comprehensive overview based on its chemical properties and data from structurally related monoazo disperse dyes. The principles and analytical methodologies described herein are standard for assessing the thermal stability and degradation of such compounds.

Introduction

C.I. This compound is a synthetic monoazo dye used primarily in the textile industry for dyeing hydrophobic fibers like polyester.[1] Its chemical structure, characterized by an azo group (-N=N-) linking a substituted benzisothiazole and an aniline derivative, dictates its chromophoric properties and its behavior under thermal stress.[1] Understanding the thermal stability and degradation profile of this dye is crucial for optimizing its application in high-temperature dyeing processes and for assessing the lifecycle and environmental impact of dyed materials.

The thermal decomposition of azo dyes typically initiates with the cleavage of the labile azo bond, which can lead to the formation of various aromatic compounds. This guide outlines the expected thermal behavior of this compound, details the standard analytical protocols for its investigation, and presents a generalized degradation framework.

Chemical Identity

A clear understanding of the molecule is the foundation of any thermal analysis.

| Property | Value | Citation(s) |

| C.I. Name | This compound | [1] |

| C.I. Number | 11124 | [1] |

| Chemical Class | Single Azo | [1] |

| CAS Registry Numbers | 61968-29-4, 52239-04-0 | [1] |

| Molecular Formula | C₁₉H₁₉N₅O₄S | [1] |

| Molecular Weight | 413.45 g/mol | [1] |

Thermal Stability Profile

While a specific thermogram for this compound is not available in the reviewed literature, its thermal stability can be inferred from application-specific data and the known behavior of analogous azo dyes.

Sublimation Fastness

Sublimation fastness testing provides an indication of the dye's stability at elevated temperatures, which is relevant for thermosol dyeing and ironing.

| Parameter | Condition | Rating/Observation | Citation(s) |

| Sublimation Test | 180°C for 30 seconds | Indicates stability for short durations at this temperature. | [2] |

Expected Thermal Decomposition

Based on studies of other disperse azo dyes, the primary thermal degradation is expected to occur in a specific temperature range. The inflection point of decomposition for many azo dyes falls between 200°C and 270°C.[3] The process typically involves the cleavage of the azo bond, which is the most thermally labile part of the molecule.[3][4]

Experimental Protocols for Thermal Analysis

A comprehensive analysis of thermal stability and degradation products involves a combination of thermo-analytical and spectrometric techniques.

Thermogravimetric Analysis (TGA)

TGA is the primary method for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[5]

-

Objective: To determine the onset temperature of decomposition, the temperature of maximum degradation rate, and the mass of residual char.

-

Instrumentation: A high-precision thermogravimetric analyzer.

-

Sample Preparation: 3-10 mg of the this compound sample is accurately weighed into an inert sample pan (e.g., alumina or platinum).[5]

-

Typical Experimental Conditions:

-

Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The derivative of this curve (DTG) shows the rate of weight loss, with peaks indicating the temperatures of maximum decomposition.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful technique for identifying the volatile and semi-volatile products formed during thermal degradation.[4][5]

-

Objective: To separate and identify the chemical structures of the degradation products.

-

Instrumentation: A pyrolyzer directly coupled to a GC/MS system.

-

Sample Preparation: A small amount of the dye (0.1-1.0 mg) is placed into a pyrolysis sample cup.[5]

-

Typical Experimental Conditions:

-

Pyrolysis Temperature: A specific temperature is chosen, often corresponding to the maximum degradation rate (Tmax) identified by TGA (e.g., 420°C).[4]

-

GC Separation: A capillary column (e.g., DB-5ms) is used to separate the pyrolysis products. The oven temperature is programmed to ramp from a low temperature (e.g., 50°C) to a high temperature (e.g., 300°C) to elute the compounds.[4]

-

MS Detection: A mass spectrometer is used to detect the eluting compounds, and the resulting mass spectra are compared against spectral libraries (e.g., NIST) for identification.

-

Visualized Workflows and Pathways

The following diagrams illustrate the logical flow of a typical thermal analysis and the generalized degradation pathway for monoazo dyes.

Caption: Experimental workflow for thermal stability and degradation product analysis.

References

Disperse Blue 148: A Toxicological and Ecotoxicological Appraisal

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available toxicological and ecotoxicological data for Disperse Blue 148 and related disperse dyes. It is intended for informational purposes for a scientific audience. Specific quantitative toxicity data for this compound is limited in publicly available literature. Therefore, this guide also presents data on structurally similar disperse dyes to provide a broader understanding of the potential hazards associated with this class of compounds. All data should be interpreted with caution and in the context of the specific experimental conditions under which it was generated.

Introduction

This compound, a member of the disperse dye class, finds application in the textile industry for coloring synthetic fibers.[1] As with many industrial chemicals, understanding its potential toxicological and ecotoxicological impact is crucial for ensuring human and environmental safety. This technical guide provides a comprehensive overview of the current knowledge regarding the toxicity of this compound, drawing upon available data and information from related disperse dyes. This guide also outlines standard experimental protocols relevant to the toxicological assessment of such substances.

Toxicological Profile

Direct and comprehensive toxicological data for this compound is scarce. However, safety data sheets and studies on analogous disperse dyes provide insights into its potential hazards.

Acute Toxicity

No specific oral, dermal, or inhalation LD50 values for this compound were identified in the public domain. For comparative purposes, data for other blue disperse dyes are presented in Table 1. For instance, an intravenous LD50 for C.I. Disperse Blue 14 in mice has been reported as 180 mg/kg.[2] Oral LD50 values for a range of dyes, including Disperse Blue 1, in rats have been reported to be between 1.2 and less than 6.3 g/kg bw.[3]

Skin and Eye Irritation

Genotoxicity

There is a lack of specific genotoxicity data for this compound. However, studies on other disperse dyes have shown mixed results in genotoxicity assays. For example, Disperse Blue 1 was found to be weakly mutagenic in certain strains of Salmonella typhimurium in the Ames test.[3] Disperse Blue 7 also showed positive results for point mutations with metabolic activation in some Salmonella strains.[7]

Carcinogenicity

No carcinogenicity studies specifically on this compound were found. It is important to note that some anthraquinone dyes, a class to which some disperse dyes belong, have been classified as potential carcinogens.[2] For instance, there is sufficient evidence for the carcinogenicity of Disperse Blue 1 in experimental animals.[3]

Table 1: Summary of Acute Toxicological Data for Selected Disperse Dyes

| Chemical Name | CAS Number | Test Organism | Route of Administration | Endpoint | Value | Reference |

| C.I. Disperse Blue 14 | 2475-44-7 | Mouse | Intravenous | LD50 | 180 mg/kg | [2] |

| Disperse Blue 1 | 2475-45-8 | Rat | Oral | LD50 | 1.2 - < 6.3 g/kg bw | [3] |

Ecotoxicological Profile

Information on the ecotoxicity of this compound is limited, with safety data sheets indicating it poses a chronic aquatic hazard.[4] Disperse dyes are generally characterized by low water solubility, which can influence their environmental fate and bioavailability.[8]

Aquatic Toxicity

Specific LC50 or EC50 values for this compound in aquatic organisms were not found. However, studies on other disperse dyes indicate potential for aquatic toxicity. For example, the EC50 for Daphnia magna for a group of disperse dyes ranged from 6.2 to 9 mg/L over 48 hours, while the LC50 for Daphnia pulex was reported to be between 1.4 and 15 mg/L.[9] A study on 42 commercial dye formulations found that 9 showed toxicity to daphnids at concentrations lower than 100 mg/L, and 30 were toxic to algae.[10]

Table 2: Summary of Aquatic Ecotoxicological Data for Selected Disperse Dyes

| Chemical Name/Type | Test Organism | Exposure Duration | Endpoint | Value (mg/L) | Reference |

| Disperse Dyes (unspecified) | Daphnia magna | 48 hours | EC50 | 6.2 - 9 | [9] |

| Disperse Dyes (unspecified) | Daphnia pulex | 48 hours | LC50 | 1.4 - 15 | [9] |

Experimental Protocols

Detailed experimental protocols for the cited studies on this compound are not available. Therefore, this section outlines standardized methodologies for key toxicological and ecotoxicological assessments, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

This method is used to estimate the LD50 of a substance.

-

Test Animals: Typically, female rats are used. Animals are fasted prior to dosing.

-

Dosing: The test substance is administered orally by gavage in a single dose. The initial dose is selected based on available information, and subsequent doses are adjusted up or down depending on the outcome for the previous animal.

-

Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)

This test assesses the potential of a substance to cause skin irritation.[11]

-

Test System: A reconstructed human epidermis model is used.

-

Application: The test substance is applied topically to the skin model.

-

Exposure and Incubation: The tissue is exposed to the substance for a defined period, followed by a post-incubation period.

-

Viability Assessment: Cell viability is determined using a colorimetric assay (e.g., MTT assay). A reduction in cell viability below a certain threshold indicates irritation potential.

Acute Eye Irritation/Corrosion (OECD 405)

This guideline describes the procedure for determining the eye irritation or corrosion potential of a substance.[12]

-

Test Animals: Albino rabbits are typically used.

-

Application: A single dose of the test substance is applied to the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at specific intervals (1, 24, 48, and 72 hours) after application.

-

Scoring: The severity of the ocular lesions is scored, and the substance is classified based on the persistence and severity of the reactions.

Daphnia sp. Acute Immobilisation Test (OECD 202)

This test evaluates the acute toxicity of a substance to Daphnia magna.[10]

-

Test Organisms: Young daphnids (Daphnia magna), aged less than 24 hours, are used.

-

Exposure: Daphnids are exposed to a range of concentrations of the test substance in a static or semi-static system for 48 hours.

-

Observation: The number of immobilized daphnids is recorded at 24 and 48 hours.

-

Data Analysis: The EC50 (the concentration that causes immobilization in 50% of the daphnids) is calculated.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This test is used to identify substances that can cause gene mutations.

-

Test System: Strains of Salmonella typhimurium and Escherichia coli with specific mutations are used.

-

Exposure: The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix).

-

Incubation: The treated bacteria are plated on a minimal medium and incubated.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to grow on the minimal medium) is counted. A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.

Mandatory Visualizations

Signaling Pathways

No information regarding the specific signaling pathways involved in the toxicity of this compound was identified in the reviewed literature. For many chemical toxicants, pathways related to oxidative stress, inflammation, and apoptosis are commonly implicated. However, without specific research on this compound, any discussion of its molecular mechanisms of toxicity would be speculative. Future research should focus on elucidating these pathways to better understand its toxic potential.

Conclusion and Future Directions

The available data on the toxicological and ecotoxicological properties of this compound are limited. While it is classified as a skin and eye irritant and a chronic aquatic hazard, there is a clear lack of quantitative data to perform a comprehensive risk assessment. The information available for other disperse dyes, such as Disperse Blue 1 and Disperse Blue 14, suggests that this class of compounds can exhibit a range of toxic effects, including acute toxicity and genotoxicity.

To address the existing data gaps, the following future research is recommended:

-

Acute Toxicity Studies: Determination of oral, dermal, and inhalation LD50 values for this compound.

-

Detailed Irritation and Sensitization Studies: Quantitative assessment of skin and eye irritation potential, as well as skin sensitization studies.

-

Comprehensive Genotoxicity Testing: A battery of in vitro and in vivo genotoxicity assays to evaluate the mutagenic and clastogenic potential of this compound.

-

Ecotoxicological Testing: Determination of acute and chronic toxicity to a range of aquatic organisms representing different trophic levels (e.g., algae, invertebrates, and fish).

-

Biodegradability Studies: Assessment of the persistence and biodegradability of this compound in relevant environmental compartments.

-

Mechanistic Studies: Investigation into the molecular mechanisms of toxicity, including the identification of potential signaling pathways involved in its adverse effects.

A thorough understanding of the toxicological and ecotoxicological profile of this compound is essential for its safe handling, use, and disposal, and for the protection of human health and the environment.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. szabo-scandic.com [szabo-scandic.com]

- 3. Disperse Blue 1 - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Low Price Medium Temperature Dyes this compound Suppliers, Manufacturers, Factory - Fucai Chem [colorfuldyes.com]

- 5. scialert.net [scialert.net]

- 6. researchgate.net [researchgate.net]

- 7. Final report on the safety assessment of disperse Blue 7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. epawebapp.epa.ie [epawebapp.epa.ie]

- 10. Aquatic toxicity of several textile dye formulations: Acute and chronic assays with Daphnia magna and Raphidocelis subcapitata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. oecd.org [oecd.org]

Environmental fate and biodegradability of Disperse Blue 148

An In-depth Technical Guide on the Environmental Fate and Biodegradability of Disperse Blue 148

Disclaimer: Specific quantitative data on the environmental fate and biodegradability of this compound is scarce in publicly available scientific literature and databases. This guide provides a comprehensive overview based on the general properties of disperse azo dyes, information on structurally similar compounds, and standardized testing protocols. The absence of specific data for this compound is explicitly noted where applicable.

Introduction to this compound

This compound is a synthetic organic dye belonging to the single azo class. It is primarily utilized in the textile industry for dyeing hydrophobic synthetic fibers, most notably polyester. Its chemical structure confers a vibrant blue color and properties such as good light and wash fastness, which are desirable in textile applications. However, the very characteristics that make it a durable dye also raise concerns about its persistence and potential environmental impact upon release.

Chemical Identity of this compound

| Property | Value |

| C.I. Name | This compound |

| CAS Numbers | 61968-29-4 / 53239-04-0[1][2] |

| Molecular Formula | C₁₉H₁₉N₅O₄S[1][3] |

| Molecular Weight | 413.45 g/mol [1][2] |

| Chemical Class | Single Azo Dye[1] |

| Hazard Classification | Chronic Aquatic Hazard Category 3[4] |

Physicochemical Properties and Environmental Partitioning

The environmental fate of a chemical is largely governed by its physicochemical properties. For disperse dyes like this compound, low water solubility and a tendency to partition to organic matter are key characteristics.

Table of Physicochemical Properties (Estimated for Disperse Azo Dyes)

| Parameter | Typical Value Range | Significance for Environmental Fate |

| Water Solubility | Low | Limits mobility in water; tends to adsorb to solids. |

| Octanol-Water Partition Coefficient (Log Kow) | High | Indicates a tendency to bioaccumulate in fatty tissues of organisms. |

| Vapor Pressure | Low | Not expected to be significantly present in the atmosphere. |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | High | Strong adsorption to soil and sediment, reducing leaching to groundwater. |

Due to its expected low water solubility and high Log Kow, this compound is likely to partition from the water column to sediment and soil. Its low vapor pressure suggests that atmospheric transport is not a significant environmental pathway.

Biodegradability and Environmental Persistence

The biodegradability of azo dyes is a critical factor in determining their environmental persistence. The azo bond (-N=N-) is generally resistant to aerobic degradation by microorganisms.

Aerobic Biodegradation

Under aerobic conditions, the initial step of azo bond cleavage is energetically unfavorable. Consequently, disperse azo dyes are generally considered to be not readily biodegradable. Complete mineralization (the breakdown of the organic molecule to carbon dioxide, water, and mineral salts) is expected to be a very slow process in aerobic environments.

Anaerobic Biodegradation

In anaerobic environments, such as sediments, the reductive cleavage of the azo bond can occur, leading to the formation of aromatic amines. While this initial step represents a form of degradation, the resulting aromatic amines can be more toxic and persistent than the parent dye molecule. Some of these amines may be further degraded under aerobic conditions if they are transported to an oxygenated environment.

Summary of Biodegradation Potential

| Condition | Biodegradation Potential | Primary Products |

| Aerobic | Low | Parent dye is likely to persist. |

| Anaerobic | Moderate (initial cleavage) | Aromatic amines, which may be persistent and toxic. |

Bioaccumulation and Ecotoxicity

The high octanol-water partition coefficient (Log Kow) of many disperse dyes suggests a potential for bioaccumulation in aquatic organisms. This means that the substance can accumulate in the tissues of organisms at concentrations higher than in the surrounding environment. While specific data for this compound is not available, a screening assessment of certain azo disperse dyes by the Government of Canada indicated that they are not expected to accumulate in organisms, although some were identified as having potential ecological effects of concern[5]. The classification of this compound as a "Chronic Aquatic Hazard Category 3" indicates that it may cause long-lasting harmful effects to aquatic life[4].

Experimental Protocols for Environmental Fate Assessment

Standardized test guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) are used to evaluate the environmental fate of chemicals.

Biodegradability Testing

OECD 309: Aerobic Mineralization in Surface Water (Simulation Biodegradation Test) [6][7][8][9]

-

Principle: This test simulates the biodegradation of a substance at low concentrations in a natural surface water environment. The test substance, typically radiolabeled, is incubated with surface water, and the evolution of ¹⁴CO₂ is measured over time as an indicator of mineralization.

-

Methodology:

-

Test System: Natural surface water is collected and characterized. The test is conducted in flasks containing the surface water and the test substance at two different concentrations (e.g., ≤ 10 µg/L and ≤ 100 µg/L)[7].

-

Incubation: The flasks are incubated in the dark at a controlled temperature (e.g., 20°C) under aerobic conditions for up to 60 days[7][8].

-

Analysis: At regular intervals, the amount of ¹⁴CO₂ produced is measured. The concentration of the parent compound and any major transformation products can also be monitored.

-

Controls: Sterile controls are used to assess abiotic degradation, and a reference substance (e.g., benzoic acid) is used to verify the microbial activity of the water sample[7][10].

-

EPA OPPTS 835.3100: Aerobic Aquatic Biodegradation [1][3]

-

Principle: This is a screening-level test to assess the ultimate biodegradability of a chemical in an aerobic aqueous medium. A positive result suggests that the substance will likely biodegrade in the environment.

-

Methodology:

-

Inoculum: A mixed microbial population from a source like activated sludge is used.

-

Test System: The test substance is added as the sole source of organic carbon to a mineral salts medium inoculated with the microorganisms.

-

Incubation: The system is incubated under aerobic conditions in the dark.

-

Analysis: Biodegradation is measured by monitoring parameters such as dissolved organic carbon (DOC) removal, CO₂ evolution, or oxygen consumption over a 28-day period.

-

Soil Adsorption/Desorption

OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method

-

Principle: This method measures the extent to which a chemical adsorbs to and desorbs from soil. This helps in predicting its mobility in the soil environment.

-

Methodology:

-

Soil Selection: A range of characterized soils with varying organic carbon content and pH is used.

-

Equilibration: A solution of the test substance (preferably radiolabeled) is equilibrated with a known amount of soil. The mixture is agitated for a defined period to reach equilibrium.

-

Analysis: After equilibration, the phases are separated by centrifugation, and the concentration of the test substance is measured in the aqueous phase. The amount adsorbed to the soil is calculated by difference.

-

Desorption: The soil from the adsorption phase is then equilibrated with a fresh solution without the test substance to measure the extent of desorption.

-

Analytical Methods for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the analysis of disperse dyes in environmental samples.

HPLC with Photodiode Array (PDA) or Mass Spectrometry (MS) Detection [11]

-

Principle: HPLC separates the components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. A PDA detector provides spectral information across a range of wavelengths, aiding in peak identification, while an MS detector provides mass-to-charge ratio information, offering high specificity and sensitivity.

-

Typical Methodology for Water Samples:

-

Sample Preparation: Due to the low concentrations expected in environmental waters, a pre-concentration step is often necessary. Solid-Phase Extraction (SPE) is commonly used, where the water sample is passed through a cartridge that retains the dye, which is then eluted with a small volume of an organic solvent.

-

Chromatographic Separation: A reverse-phase C18 column is typically used with a gradient elution program involving a mixture of an aqueous mobile phase (e.g., water with a buffer or acid) and an organic mobile phase (e.g., acetonitrile or methanol).

-

Detection: The eluting compounds are detected by a PDA detector at the wavelength of maximum absorbance for this compound, or by an MS detector for more definitive identification and quantification, especially in complex matrices.

-

Environmental Fate and Transport Pathways

The following diagram illustrates the likely environmental fate and transport pathways for this compound upon its release into the environment.

Caption: Environmental fate pathways of this compound.

Experimental Workflow for Biodegradability Assessment

The following diagram outlines a typical experimental workflow for assessing the biodegradability of a disperse dye like this compound using a simulation test such as OECD 309.

References

- 1. epa.gov [epa.gov]

- 2. benchchem.com [benchchem.com]

- 3. wbdg.org [wbdg.org]

- 4. Low Price Medium Temperature Dyes this compound Suppliers, Manufacturers, Factory - Fucai Chem [colorfuldyes.com]

- 5. Certain Azo Disperse Dyes - information sheet - Canada.ca [canada.ca]

- 6. catalog.labcorp.com [catalog.labcorp.com]

- 7. OECD 309: Aerobic Mineralisation in Surface Water – Simulation Biodegradation Test | ibacon GmbH [ibacon.com]

- 8. OECD 309: Aerobic Mineralisation in Surface Water - Simulation Biodegradation - Situ Biosciences [situbiosciences.com]

- 9. oecd.org [oecd.org]

- 10. content.fera.co.uk [content.fera.co.uk]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the History and Development of Monoazo Disperse Dyes: The Case of Disperse Blue 148

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, development, synthesis, and characterization of monoazo disperse dyes, with a specific focus on C.I. Disperse Blue 148. It is intended for an audience of researchers, scientists, and professionals in drug development who may utilize these dyes as scaffolds or for other advanced applications. This document details the evolution of disperse dyes from their inception for cellulose acetate to their optimization for polyester fibers. It includes detailed experimental protocols for the synthesis of this compound and its precursors, methods for its application to polyester fabrics, and procedures for its characterization using UV-Vis and FTIR spectroscopy. All quantitative data is presented in structured tables, and key processes are visualized through diagrams generated using Graphviz (DOT language) to facilitate a deeper understanding of the underlying chemical and procedural relationships.

History and Development of Monoazo Disperse Dyes

The journey of disperse dyes is intrinsically linked to the advent of synthetic fibers. Initially developed in the early 1920s to address the challenge of dyeing hydrophobic cellulose acetate fibers, these non-ionic dyes were a significant departure from the existing water-soluble dyes used for natural fibers.[1] The breakthrough came with the discovery that finely ground, water-insoluble dyes could be applied as a dispersion with the aid of surface-active agents.[1] For the first quarter-century of their existence, they were simply known as "acetate dyes."[1]

The landscape of textile chemistry changed dramatically in the 1950s with the rise of new synthetic fibers like polyester, polyamides, and acrylics.[1][2] This necessitated a new class of dyes with enhanced properties, leading to the official designation of "disperse dyes" in 1953.[1] The dyeing of polyester, in particular, demanded dyes with high thermal stability to withstand high-temperature dyeing processes and good sublimation fastness for heat-setting treatments.[3]

The 1960s and 1970s marked a period of intense research and development in blue disperse dyes, driven by the need for alternatives to the more expensive anthraquinone-based dyes.[1][4] This era saw the commercialization of significant monoazo disperse dyes, such as C.I. Disperse Blue 79, which offered deep navy and black shades on polyester with good all-around fastness properties.[1] The continuous refinement of the chemical structures of these dyes, including the introduction of various functional groups, led to improved affinity for polyester, brighter shades, and enhanced durability.[4] This evolutionary path paved the way for the development of high-performance dyes like this compound.

Synthesis of this compound (C.I. 11124)

This compound is a monoazo dye with the molecular formula C₁₉H₁₉N₅O₄S and a molecular weight of 413.45 g/mol .[5] Its synthesis is a two-step process involving the diazotization of a heterocyclic amine followed by a coupling reaction with an aromatic amine.

The overall synthesis reaction is as follows: Diazotization: 5-Nitro-1,3-dihydrobenzo[c]isothiazol-3-amine is treated with a diazotizing agent, typically nitrosyl sulfuric acid, to form a diazonium salt. Coupling: The resulting diazonium salt is then reacted with the coupling component, Methyl 3-(ethyl(phenyl)amino)propanoate, to form the final this compound dye.[5]

Synthesis of Precursors

A common method for the synthesis of 3-amino-5-nitro-2,1-benzisothiazole involves the thionation and subsequent ring-closure of o-nitro-p-thiocyanatoaniline.[6]

Materials:

-

o-Nitro-p-thiocyanatoaniline

-

Sulfuric acid

-

Phosphoric acid or Acetic acid

-

Nitrosyl sulfuric acid

-

Bromine, Hydrogen bromide, or Sodium Bromide (as catalyst)[6]

Procedure:

-

Dissolve o-nitro-p-thiocyanatoaniline in a mixture of sulfuric acid and phosphoric acid (or acetic acid).

-

Initiate the thionation and ring-closure reaction by adding a catalyst such as bromine, hydrogen bromide, or sodium bromide.[6]

-

Heat the reaction mixture to facilitate the formation of the 3-amino-5-nitro-2,1-benzisothiazole sulfuric acid solution.

-

Cool the resulting solution to -5 to 30 °C.[6]

-

Slowly add nitrosyl sulfuric acid to the cooled solution to carry out the diazotization. The reaction is typically maintained for 2 to 6 hours.[6]

-

The resulting solution contains the diazonium salt of 3-amino-5-nitro-2,1-benzisothiazole, which can be used directly in the subsequent coupling reaction without isolation.[6]

The synthesis of N-substituted-β-alanine esters can be achieved through the Michael addition of an amine to an acrylate ester.

Materials:

-

N-ethylaniline

-

Methyl acrylate

-

Glacial acetic acid (catalyst)

Procedure:

-

In a reaction vessel, combine N-ethylaniline and a catalytic amount of glacial acetic acid.

-

Slowly add methyl acrylate to the mixture with stirring.

-

Heat the reaction mixture under reflux for several hours to drive the Michael addition to completion.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the excess reactants and catalyst under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure Methyl 3-(ethyl(phenyl)amino)propanoate.

Experimental Protocol: Synthesis of this compound

Procedure:

-

Prepare the diazonium salt solution of 3-amino-5-nitro-2,1-benzisothiazole as described in section 2.1.1.

-

In a separate vessel, dissolve Methyl 3-(ethyl(phenyl)amino)propanoate in a suitable solvent, such as a mixture of water and a water-miscible organic solvent, and cool the solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the solution of the coupling component with vigorous stirring.

-

Maintain the temperature of the reaction mixture at 0-5 °C.

-

Control the pH of the coupling reaction by the addition of a suitable base, such as sodium acetate or sodium bicarbonate, to facilitate the electrophilic aromatic substitution.

-

Continue stirring the reaction mixture for several hours until the coupling reaction is complete, which can be monitored by the disappearance of the diazonium salt (e.g., using a spot test with H-acid).

-

The precipitated this compound dye is then collected by filtration.

-

Wash the filter cake thoroughly with cold water to remove any unreacted starting materials and inorganic salts.

-

Dry the purified dye in a vacuum oven at a moderate temperature.

Application of this compound to Polyester Fabric

Disperse dyes are applied to polyester fibers using a high-temperature dyeing method, often referred to as the exhaust dyeing method. This process takes advantage of the fact that at elevated temperatures, the amorphous regions of the polyester fibers become more accessible to the dye molecules.

Experimental Protocol: High-Temperature Exhaust Dyeing

Materials:

-

Polyester fabric

-

This compound

-

Dispersing agent

-

Acetic acid (to adjust pH)

-

Sodium hydrosulfite and sodium hydroxide (for reduction clearing)

Procedure:

-

Scouring: Pre-wash the polyester fabric with a non-ionic detergent and sodium carbonate solution to remove any impurities or sizing agents. Rinse thoroughly with water and dry.

-

Dye Bath Preparation: Prepare a dyebath containing water, a dispersing agent, and acetic acid to achieve a pH of 4.5-5.5.

-

Dye Dispersion: Make a paste of the required amount of this compound with a small amount of dispersing agent and cold water. Add this paste to the dyebath with stirring to ensure a fine and stable dispersion.

-

Dyeing: Immerse the polyester fabric in the dyebath at room temperature. Raise the temperature of the dyebath to 130 °C over 45-60 minutes. Maintain this temperature for 60 minutes to allow for dye penetration and fixation within the polyester fibers.

-

Cooling and Rinsing: After dyeing, cool the dyebath to 70-80 °C and remove the fabric. Rinse the dyed fabric thoroughly with hot and then cold water.

-

Reduction Clearing: To remove any unfixed dye from the fiber surface and improve fastness properties, treat the dyed fabric in a solution of sodium hydrosulfite and sodium hydroxide at 70-80 °C for 15-20 minutes.

-

Final Rinsing and Drying: Rinse the fabric again with hot and cold water, and then dry it.

Characterization of this compound

UV-Visible Spectroscopy

UV-Visible spectroscopy is a key technique for characterizing the coloristic properties of dyes. The wavelength of maximum absorption (λmax) provides information about the color of the dye, while the molar extinction coefficient is related to the color strength.

Instrumentation:

-

A double-beam UV-Visible spectrophotometer.

Procedure:

-

Solvent Selection: Choose a suitable organic solvent in which the disperse dye is soluble, such as acetone, dimethylformamide (DMF), or a mixture of solvents.[7]

-

Standard Solution Preparation: Prepare a stock solution of this compound of a known concentration in the chosen solvent. From this stock solution, prepare a series of standard solutions of decreasing concentrations by serial dilution.

-

Spectral Measurement: Record the UV-Vis absorption spectrum of each standard solution over a wavelength range of approximately 300-800 nm, using the pure solvent as a blank.

-

Data Analysis:

-

Determine the λmax from the spectrum of the most concentrated solution.

-

Create a calibration curve by plotting the absorbance at λmax against the concentration of the standard solutions.

-

The linearity of the calibration curve confirms that Beer-Lambert's law is obeyed in the concentration range studied.

-

The molar extinction coefficient (ε) can be calculated from the slope of the calibration curve (Slope = ε × path length).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the dye molecule, confirming its chemical structure.

Instrumentation:

-

A Fourier-Transform Infrared spectrophotometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Sample Preparation: Place a small amount of the dry this compound powder directly onto the ATR crystal.

-

Spectral Acquisition: Record the FTIR spectrum over a typical range of 4000-400 cm⁻¹.

-

Data Interpretation: Analyze the resulting spectrum for characteristic absorption bands corresponding to the functional groups present in this compound. Key expected peaks include:

-

N-H stretching vibrations (if secondary amines are present).

-

C-H stretching vibrations (aromatic and aliphatic).

-

C=O stretching vibration from the ester group.

-

N=N stretching vibration of the azo group.

-

NO₂ stretching vibrations (symmetric and asymmetric).

-

C-N stretching vibrations.

-

S=O or C-S vibrations from the benzisothiazole ring.

-

Aromatic C=C ring stretching vibrations.

-

Quantitative Data

Fastness Properties of this compound

The fastness properties of a dye are a critical measure of its performance and durability on a given substrate. The following table summarizes the fastness ratings for this compound on polyester fiber according to ISO standards.

| Fastness Property | ISO Test Method | Rating (1-5 Scale, Lightfastness 1-8) |

| Light Fastness (Xenon Arc) | ISO 105-B02 | 5-6[5] |

| Washing Fastness (Fading) | ISO 105-C06 | 4-5[5] |

| Washing Fastness (Staining) | ISO 105-C06 | 4[5] |

| Perspiration Fastness (Fading) | ISO 105-E04 | 4-5[5] |

| Perspiration Fastness (Staining) | ISO 105-E04 | 4[5] |

| Sublimation Fastness (Ironing) | ISO 105-P01 | 4-5[5] |

Visualizations

Caption: Synthesis pathway of this compound.

Caption: High-temperature exhaust dyeing workflow.

Caption: Characterization workflow for this compound.

References

- 1. aatcc.org [aatcc.org]